2-Hydroxy-D-Phenylalanine

描述

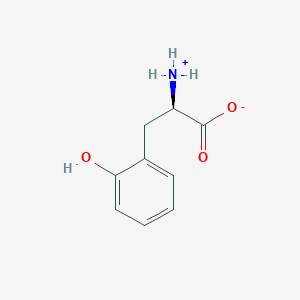

2-Hydroxy-D-Phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. This compound carries a hydroxy substituent at the second position on the benzene ring, making it a unique phenylalanine derivative . It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-D-Phenylalanine can be achieved through various methods, including enzymatic and chemical synthesis. Enzymatic synthesis often involves the use of engineered enzymes such as phenylalanine ammonia lyase or tyrosine ammonia lyase, which can catalyze the hydroxylation of phenylalanine . Chemical synthesis may involve multiple steps, including the protection of functional groups, hydroxylation, and deprotection .

Industrial Production Methods: Industrial production of this compound typically employs biocatalytic processes due to their efficiency and environmental friendliness. Multi-enzyme cascade systems are particularly effective, as they allow for the conversion of substrates to the desired product without the need for intermediate purification . These processes are optimized for substrate concentration, reaction conditions, and enzyme activity to maximize yield and purity .

化学反应分析

Types of Reactions: 2-Hydroxy-D-Phenylalanine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are used under appropriate conditions.

Major Products:

Oxidation: Quinones or other oxidized phenylalanine derivatives.

Reduction: Alcohols or amines.

Substitution: Halogenated or alkylated phenylalanine derivatives.

科学研究应用

Biochemical Detection Methods

Detection of Hydroxyl Radicals:

One of the most significant applications of 2-Hydroxy-D-Phenylalanine is its use as a probe for detecting hydroxyl radicals (). Research has demonstrated that D-phenylalanine can effectively yield ortho-, meta-, and para-tyrosine when exposed to hydroxyl radicals. This reaction allows for the quantification of reactive oxygen species in biological systems, providing insights into oxidative stress and related pathophysiological conditions such as ischemia/reperfusion injury .

Methodology:

The detection process typically involves high-performance liquid chromatography (HPLC) to analyze the products formed from the reaction of D-phenylalanine with hydroxyl radicals. Studies have shown that this method can be applied to intact organs, enhancing the understanding of oxidative damage in real-time physiological conditions .

Therapeutic Uses

Potential in Treating Neurological Disorders:

D-phenylalanine has been investigated for its potential therapeutic effects in treating conditions such as depression and chronic pain. Some studies suggest that it may enhance mood and cognitive function by influencing neurotransmitter levels in the brain, although results have been mixed regarding its efficacy .

Role in Vitiligo Treatment:

Another notable application is in the treatment of vitiligo, a skin condition characterized by loss of pigmentation. When combined with ultraviolet A (UVA) light therapy, D-phenylalanine has shown promise in improving skin pigmentation .

Metabolic Studies

Effects on Metabolism:

Research into the metabolic pathways involving D-phenylalanine has revealed its role in various biochemical processes. Studies indicate that it can influence the synthesis of neurotransmitters and hormones, which are crucial for maintaining metabolic homeostasis. For instance, D-phenylalanine's involvement in dopamine synthesis suggests potential implications for metabolic disorders linked to neurotransmitter imbalances .

Biocatalytic Synthesis:

Recent advancements have also highlighted the use of engineered enzymes for the biocatalytic production of D-phenylalanine analogs. These engineered enzymes can selectively produce various phenylalanine derivatives, which may have applications in pharmaceuticals and biotechnology .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Hydroxy-D-Phenylalanine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes such as phenylalanine hydroxylase, which converts it to tyrosine . This conversion is crucial for the biosynthesis of neurotransmitters like dopamine and norepinephrine . The compound’s effects are mediated through its interaction with these molecular targets and pathways, influencing various physiological processes .

相似化合物的比较

L-Phenylalanine: The natural form of phenylalanine used in protein synthesis.

L-Tyrosine: A hydroxylated derivative of phenylalanine involved in neurotransmitter synthesis.

D-Phenylalanine: The D-enantiomer of phenylalanine, which has different biological properties compared to the L-form.

Uniqueness: 2-Hydroxy-D-Phenylalanine is unique due to its specific hydroxylation pattern and its D-configuration. This configuration imparts distinct biochemical properties, making it valuable for specific research and industrial applications .

生物活性

2-Hydroxy-D-Phenylalanine (2-OH-D-Phe) is an analog of the amino acid D-phenylalanine, which has garnered interest due to its potential biological activities, particularly in pain management and neuropharmacology. This article explores the biological activity of 2-OH-D-Phe, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a hydroxyl group at the second carbon of the phenylalanine structure. This modification may influence its interaction with biological systems, particularly in relation to neurotransmitter modulation and pain perception.

The biological activity of 2-OH-D-Phe is primarily linked to its interaction with neurotransmitter systems:

- Opioidergic System : Studies suggest that D-phenylalanine can modulate pain pathways by interacting with opioid receptors. The addition of a hydroxyl group in 2-OH-D-Phe may enhance this interaction, potentially leading to increased analgesic effects .

- GABAergic Transmission : Research indicates that D-phenylalanine influences GABA transmission in the substantia nigra, which is crucial for regulating dopamine release in reward pathways. This suggests that 2-OH-D-Phe may similarly affect GABAergic activity .

Pain Management

D-phenylalanine has been proposed as a treatment for chronic pain conditions. Preliminary studies indicate that 2-OH-D-Phe could exhibit similar analgesic properties due to its structural similarity to D-phenylalanine and its potential to inhibit pain pathways .

Table 1: Comparative Analysis of D-Phenylalanine and this compound in Pain Management

| Compound | Mechanism of Action | Therapeutic Use | Evidence Level |

|---|---|---|---|

| D-Phenylalanine | Opioid receptor modulation | Chronic pain relief | Moderate |

| 2-Hydroxy-D-Phe | Potential enhancement of opioid effects | Chronic pain relief (proposed) | Preliminary |

Case Studies and Clinical Trials

- Chronic Pain Studies : A study involving the administration of D-phenylalanine showed significant increases in nociceptive thresholds in animal models. This effect was found to be naloxone-reversible, indicating an opioid-mediated mechanism .

- Neuroimaging Studies : Functional MRI studies demonstrated that D-phenylalanine administration led to increased activation in brain regions associated with pain processing and reward, suggesting potential applications for 2-OH-D-Phe in treating addiction-related disorders .

- In Vitro Studies : Research has shown that 2-OH-D-Phe may enhance the efficacy of certain analgesics when used in combination therapies, indicating a synergistic effect that warrants further investigation .

属性

IUPAC Name |

(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFPVMFCRNYQNR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020327 | |

| Record name | D-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24008-77-3 | |

| Record name | D-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What unique characteristic of the copper(II)-D-o-Tyrosine complex provides insight into the spectroscopic properties of transferrins?

A2: At a pH of 10.5, the copper(II)-D-o-Tyrosine complex exhibits a circular dichroism (c.d.) spectrum with a distinct band around 330 nm. [] This band is particularly noteworthy because it closely resembles similar bands observed in the c.d. spectra of both iron(III) and copper(II) transferrins. [] Resonance-Raman measurements suggest that both the 330 nm and 400 nm bands in these complexes originate from a phenolate oxygen to Cu(II) charge-transfer transition. [] This finding sheds light on the origin of the previously unclear 330 nm dichroic band in transferrins, attributing it to a phenolate oxygen-to-metal charge-transfer transition. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。